
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydroisoquinoline ring system, which is fused to a phenyl group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, typically involves the reaction of 3-oxo-1,2,3,4-tetrahydroisoquinoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(3,4-dihydro-3-oxo-2(1H)-isoquinolinyl)-
- 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Uniqueness
Compared to similar compounds, urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, stands out due to its unique combination of a tetrahydroisoquinoline ring system and a phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
39113-25-2 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-(3-oxo-1,4-dihydroisoquinolin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H15N3O2/c20-15-10-12-6-4-5-7-13(12)11-19(15)18-16(21)17-14-8-2-1-3-9-14/h1-9H,10-11H2,(H2,17,18,21) |
InChI-Schlüssel |
PCJPYCYVMVMGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



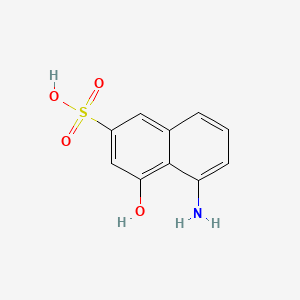
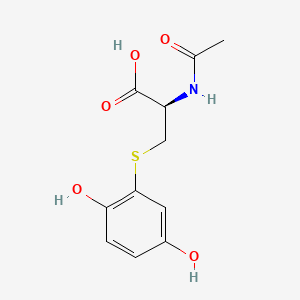
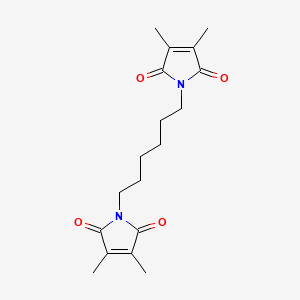


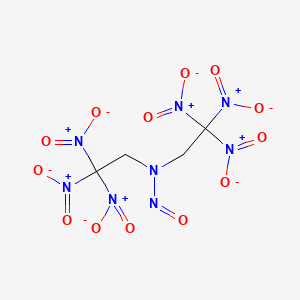


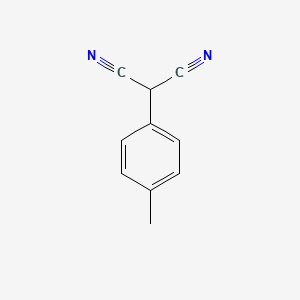
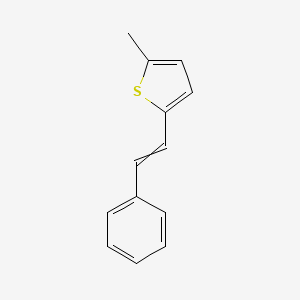
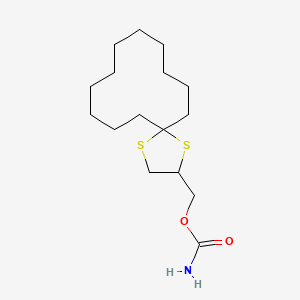
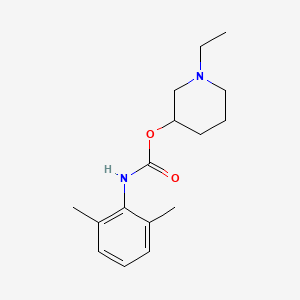
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
